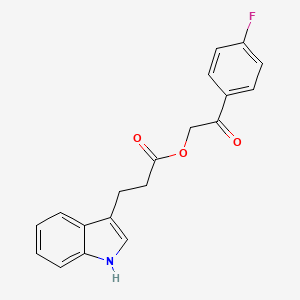

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Description

2-(4-Fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is an indole-derived ester featuring a 4-fluorophenyl ketone moiety linked via an oxoethyl ester to a 3-(1H-indol-3-yl)propanoate backbone. This compound combines the aromatic and electron-withdrawing properties of the fluorophenyl group with the biologically relevant indole scaffold, making it a candidate for pharmaceutical and materials science research. The fluorine atom enhances metabolic stability and lipophilicity, while the indole core may contribute to interactions with biological targets such as serotonin receptors or enzymes .

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIBYOWQUNXNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and indole-3-acetic acid.

Condensation Reaction: The first step involves the condensation of 4-fluorobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst to form an intermediate compound.

Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group.

Esterification: The final step involves the esterification of the oxidized intermediate with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, such as serotonin receptors, which play a role in regulating mood, cognition, and other physiological processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Functional Group Additions: Sulfonamido (e.g., compound in ) and quinazolinone () groups introduce steric bulk and hydrogen-bonding capacity, likely influencing target specificity.

Biological Relevance: Indole derivatives with halogenated aryl groups (e.g., Cl, F) are common in CNS drug design due to their ability to cross the blood-brain barrier . The quinazolinone-containing compound () highlights the role of fused heterocycles in kinase inhibition, a strategy used in oncology.

Synthetic Accessibility: The target compound’s oxoethyl ester linkage is synthetically straightforward compared to sulfonamido or quinazolinone derivatives, which require multi-step protocols (e.g., Pd-catalyzed cross-coupling in ).

Research Findings and Implications

- Fluorophenyl vs.

- Ester Linker Stability : Oxoethyl esters are prone to hydrolysis under physiological conditions, whereas benzyl or methyl esters (e.g., ) offer greater stability but lower bioavailability.

- Activity Trends : Dichlorophenyl derivatives () show superior antimicrobial activity in preliminary assays, likely due to increased electrophilicity enhancing target interactions.

Biological Activity

The compound 2-(4-fluorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative featuring both an indole and a fluorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 381.42 g/mol. Its structure includes a fluorinated phenyl group, which is often associated with increased biological activity due to enhanced lipophilicity and receptor binding.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. Notably, the presence of the indole ring is linked to significant cytotoxic effects against various cancer cell lines.

Case Study:

A study published in MDPI reported that compounds with indole derivatives exhibited cytotoxicity against colon carcinoma HCT-15 cells. The IC50 values for similar compounds were found to be less than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-15 | 1.61 ± 1.92 |

| Compound B | HCT-15 | 1.98 ± 1.22 |

| Doxorubicin | HCT-15 | Reference |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. The fluorine atom can enhance the interaction with microbial targets, making it a candidate for further investigation.

Research Findings:

A series of analogues derived from similar structures showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 93.7 to 46.9 µg/mL for certain derivatives, indicating significant antibacterial properties .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound X | 93.7 | Moderate |

| Compound Y | 46.9 | High |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the indole structure significantly influence biological activity. For instance, electron-withdrawing groups such as fluorine enhance cytotoxicity by improving the compound's ability to interact with biological targets.

Key Findings:

- Fluorine Substitution: Fluorinated compounds tend to exhibit higher potency due to increased electron affinity.

- Indole Positioning: The position of the indole moiety affects binding affinity and selectivity towards cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.